abyssinone-VI-4-O-methyl ether

PTP1B inhibition type-2 diabetes chalcone SAR

Abyssinone-VI-4-O-methyl ether (CHEMBL470865) is a prenylated chalcone natural product first isolated from the root bark of Erythrina mildbraedii and Erythrina abyssinica. It belongs to the 1,3-diphenyl-2-propene-1-one class and is characterized by two isoprenyl (3-methylbut-2-enyl) substituents at the 3- and 5-positions of the B-ring, a 4-methoxy group on the same ring, and 2,4-dihydroxy substitution on the A-ring.

Molecular Formula C26H30O4
Molecular Weight 406.5 g/mol
Cat. No. B10846168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameabyssinone-VI-4-O-methyl ether
Molecular FormulaC26H30O4
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C=CC(=O)C2=C(C=C(C=C2)O)O)C
InChIInChI=1S/C26H30O4/c1-17(2)6-9-20-14-19(15-21(26(20)30-5)10-7-18(3)4)8-13-24(28)23-12-11-22(27)16-25(23)29/h6-8,11-16,27,29H,9-10H2,1-5H3/b13-8+
InChIKeyAHQPCANDOCWXDN-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abyssinone-VI-4-O-Methyl Ether: A Dual-Prenylated Chalcone PTP1B Inhibitor for Antidiabetic Lead Discovery


Abyssinone-VI-4-O-methyl ether (CHEMBL470865) is a prenylated chalcone natural product first isolated from the root bark of Erythrina mildbraedii and Erythrina abyssinica [1]. It belongs to the 1,3-diphenyl-2-propene-1-one class and is characterized by two isoprenyl (3-methylbut-2-enyl) substituents at the 3- and 5-positions of the B-ring, a 4-methoxy group on the same ring, and 2,4-dihydroxy substitution on the A-ring [2]. Its molecular formula is C₂₆H₃₀O₄ (MW 406.50 g/mol) with a calculated XlogP of 7.40, indicative of high lipophilicity conferred by dual prenylation [2]. The compound has been identified as a protein tyrosine phosphatase-1B (PTP1B) inhibitor, a validated therapeutic target for type-2 diabetes and obesity [1]. A total synthesis route has been established, enabling access to multi-milligram quantities for systematic structure-activity relationship (SAR) studies [3].

Why Abyssinone-VI-4-O-Methyl Ether Cannot Be Substituted with Other Abyssinone-Class Flavonoids


The abyssinone family encompasses both chalcone and flavanone scaffolds with varying prenylation patterns, and these structural differences translate into substantial quantitative variation in PTP1B inhibitory potency. Within the same study, the IC₅₀ values for active isoprenylated flavonoids ranged from 14.8 ± 1.1 to 39.7 ± 2.5 μM—a 2.7-fold span—demonstrating that even closely related congeners are not functionally interchangeable [1]. Abyssinone-VI-4-O-methyl ether, as a chalcone, possesses an open-chain α,β-unsaturated ketone system that distinguishes it conformationally from the cyclic flavanone isomers such as abyssinone-IV-4'-O-methyl ether and abyssinone-V-4'-O-methyl ether [2]. Additionally, the regiochemistry of the 4-O-methyl ether on the B-ring, combined with dual 3,5-diprenylation, creates a pharmacophore that is absent in mono-prenylated or non-methylated analogs. These molecular features directly affect target engagement at the PTP1B catalytic site [3]. Procuring a generic “prenylated flavonoid” or substituting with a different abyssinone congener without accounting for these structural determinants risks loss of potency and confounds SAR interpretation.

Quantitative Differentiation of Abyssinone-VI-4-O-Methyl Ether Against Closest Structural Analogs: A Procurement-Focused Evidence Compilation


PTP1B Inhibitory Potency: Abyssinone-VI-4-O-Methyl Ether vs. Abyssinone-IV-4'-O-Methyl Ether (Direct Head-to-Head)

In a direct head-to-head comparison within the same PTP1B in vitro assay, abyssinone-VI-4-O-methyl ether (a chalcone) demonstrated superior PTP1B inhibitory potency relative to its closest flavanone analog, abyssinone-IV-4'-O-methyl ether. The chalcone scaffold of abyssinone-VI-4-O-methyl ether, featuring an open-chain enone system with dual 3,5-diprenylation and a 4-O-methyl group on the B-ring, conferred an IC₅₀ of 14.8 µM, compared to 21.2 µM for the flavanone analog—a 1.43-fold potency advantage [1][2].

PTP1B inhibition type-2 diabetes chalcone SAR

PTP1B Inhibitory Potency: Abyssinone-VI-4-O-Methyl Ether vs. Sigmoidin E (Direct Head-to-Head, Same Study)

Within the identical experimental system, abyssinone-VI-4-O-methyl ether inhibited PTP1B with an IC₅₀ of 14.8 µM, whereas sigmoidin E, a related prenylated flavanone isolated from the same Erythrina species, exhibited an IC₅₀ of 39.2 µM. This represents a 2.65-fold potency advantage for the chalcone [1][2]. Sigmoidin E, while also prenylated, differs in both scaffold (flavanone vs. chalcone) and the specific prenylation/methoxylation pattern on the B-ring, highlighting the critical contribution of the chalcone enone system and the 3,5-diprenyl-4-methoxy B-ring pharmacophore to PTP1B engagement.

PTP1B inhibition chalcone vs. flavanone antidiabetic

Scaffold-Based Differentiation: Chalcone (Abyssinone-VI-4-O-Methyl Ether) vs. Flavanone (Abyssinone-IV and Abyssinone-V Analogs) Core Architecture

Abyssinone-VI-4-O-methyl ether possesses an acyclic chalcone (1,3-diphenyl-2-propene-1-one) scaffold, while abyssinone-IV-4'-O-methyl ether, abyssinone-V-4'-O-methyl ether, and sigmoidin E all contain a cyclic flavanone (2-phenylchroman-4-one) core [1]. This scaffold difference has functional consequences: the chalcone's open-chain enone system confers greater conformational flexibility and a distinct spatial presentation of the A-ring 2,4-dihydroxy and B-ring 3,5-diprenyl-4-methoxy pharmacophores. In the PTP1B assay, the chalcone scaffold (abyssinone-VI-4-O-methyl ether, IC₅₀ = 14.8 µM) outperformed all flavanone congeners tested (IC₅₀ range: 21.2–39.7 µM), suggesting that the extended, non-cyclized geometry favors PTP1B catalytic site interactions [2][3].

chalcone scaffold flavanone scaffold conformational flexibility PTP1B SAR

Synthetic Accessibility and Purity Control: Total Synthesis Route Enables Reproducible Procurement Independent of Natural Source Variability

A validated total synthesis of abyssinone-VI-4-O-methyl ether has been reported, employing regioselective prenylation of 4-hydroxybenzaldehyde followed by crystallization from petroleum ether to isolate the key intermediate 4-hydroxy-3,5-di-(3-methylbut-2-enyl)benzaldehyde [1]. This synthetic route simultaneously delivers all four related prenylated flavonoids (abyssinone-VI-4-O-methyl ether, abyssinone-IV-4'-O-methyl ether, abyssinone-V-4'-O-methyl ether, and sigmoidin E) from a common intermediate, providing unambiguous structural confirmation by HRMS, ¹H NMR, and ¹³C NMR [1]. In contrast, natural isolation from Erythrina spp. yields variable quantities (often <10 mg from kilogram-scale root bark extractions) with co-eluting isomeric impurities [2]. The synthetic route enables production of analytically pure compound with defined stereochemistry (racemic mixture), essential for reproducible dose-response studies.

total synthesis regioselective prenylation batch-to-batch reproducibility procurement standardization

Optimal Research and Industrial Application Scenarios for Abyssinone-VI-4-O-Methyl Ether Based on Verified Differentiation Evidence


PTP1B-Targeted Antidiabetic Lead Discovery and SAR Expansion

Abyssinone-VI-4-O-methyl ether is the most potent PTP1B inhibitor among the isoprenylated flavonoid congeners characterized in the foundational Na et al. (2006) study, with an IC₅₀ of 14.8 µM [1]. This quantitative potency advantage over abyssinone-IV-4'-O-methyl ether (IC₅₀ = 21.2 µM) and sigmoidin E (IC₅₀ = 39.2 µM) makes it the preferred starting point for medicinal chemistry optimization campaigns aiming to develop PTP1B inhibitors for type-2 diabetes and obesity. The chalcone scaffold, with its synthetically accessible enone system, allows for modular derivatization of both A- and B-rings to probe SAR around the 3,5-diprenyl-4-methoxy pharmacophore [2]. Its recognition in authoritative reviews as a representative chalcone-based PTP1B inhibitor further supports its use as a reference standard in antidiabetic drug discovery [3].

Chalcone vs. Flavanone Scaffold Selectivity Profiling in Phosphatase Panel Screens

Because abyssinone-VI-4-O-methyl ether is the sole chalcone among the otherwise flavanone-dominated abyssinone series, it serves as a critical tool compound for dissecting scaffold-dependent selectivity across phosphatase panels. The 1.43- to 2.65-fold potency advantage over flavanone analogs observed at PTP1B raises the hypothesis that the chalcone scaffold may exhibit a distinct selectivity fingerprint against related phosphatases (e.g., TCPTP, LAR, SHP-2). Procurement of abyssinone-VI-4-O-methyl ether alongside its flavanone comparators (abyssinone-IV-4'-O-methyl ether, sigmoidin E) from a common synthetic batch enables rigorously controlled, head-to-head selectivity profiling without confounding by variable natural product purity [1][2].

Prenylation-Dependent Membrane Permeability and Cellular Target Engagement Studies

With a calculated XlogP of 7.40—among the highest in the prenylated flavonoid class—abyssinone-VI-4-O-methyl ether is predicted to exhibit substantial membrane partitioning [1]. This physicochemical property, driven by dual isoprenyl chains, makes it a valuable probe for studying the relationship between prenylation degree, subcellular distribution, and intracellular PTP1B target engagement. When benchmarked against less lipophilic mono-prenylated or non-prenylated flavonoid controls, abyssinone-VI-4-O-methyl ether can help establish whether enhanced membrane permeability translates into improved cellular IC₅₀ values relative to cell-free biochemical potency. The availability of a total synthesis route ensures sufficient quantities for replicate cellular assays [2].

Reference Standard for Prenylated Chalcone Analytical Method Development

The comprehensive analytical characterization of synthetic abyssinone-VI-4-O-methyl ether—including HRMS, ¹H NMR, ¹³C NMR, and chromatographic purity data—establishes it as a qualified reference standard for developing and validating LC-MS and HPLC methods for prenylated chalcone analysis [1]. Its distinct retention time and mass spectral signature (exact mass 406.2144 g/mol, [M+H]⁺ at m/z 407.22) enable its use as a positive control in metabolomics workflows targeting Erythrina-derived natural products or in quality control protocols for prenylated flavonoid screening libraries. The well-defined synthetic origin mitigates the risk of co-eluting isomers that complicate natural product-derived reference materials.

Quote Request

Request a Quote for abyssinone-VI-4-O-methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.